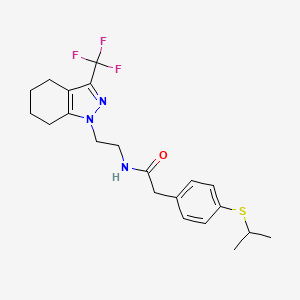

2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26F3N3OS/c1-14(2)29-16-9-7-15(8-10-16)13-19(28)25-11-12-27-18-6-4-3-5-17(18)20(26-27)21(22,23)24/h7-10,14H,3-6,11-13H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWSOJBJBCWYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide typically involves multiple steps. One common approach includes:

Formation of the phenylacetic acid derivative: : Starting with phenylacetic acid, a series of reactions introduces the isopropylthio group.

Coupling with indazole derivative: : The intermediate is then coupled with an indazole derivative, where trifluoromethyl groups are introduced.

Final acylation step: : An acylation reaction yields the target compound with precise reaction conditions, including temperature, solvent choice, and catalysts, optimized for maximum yield and purity.

Industrial Production Methods

Industrial production may follow similar synthetic routes but scaled to larger volumes. The process involves:

Bulk synthesis of intermediates: : Ensuring consistency and quality control at each stage.

Optimization of reaction conditions: : Utilizing industrial reactors and continuous flow techniques to enhance efficiency.

Purification processes: : Applying chromatographic and crystallization techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide undergoes several types of chemical reactions:

Oxidation: : The isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: : Potential reduction of the trifluoromethyl group under specific conditions.

Substitution: : The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Agents like hydrogen peroxide or potassium permanganate.

Reduction: : Hydrides like lithium aluminum hydride.

Substitution: : Halogens and strong bases or acids, depending on the desired substitution.

Major Products Formed

The major products of these reactions include:

Sulfoxides or sulfones from oxidation.

Reduced derivatives involving changes to the trifluoromethyl group.

Substituted phenyl derivatives maintaining the core structure.

Scientific Research Applications

Research indicates that this compound may exhibit several pharmacological properties:

- Antineoplastic Activity : Preliminary studies suggest that the compound may have potential as an antitumor agent. Its structure allows for interaction with biological targets implicated in cancer progression.

- Inhibition of Specific Enzymes : The presence of the indazole moiety could imply inhibitory effects on certain enzymes involved in cellular signaling pathways, potentially leading to therapeutic applications in oncology or other diseases.

- Neuroprotective Effects : Given its structural components, there is a hypothesis that it may confer neuroprotective benefits, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Applications in Research

The compound's applications extend into various research domains:

Medicinal Chemistry

- Drug Development : The compound can serve as a lead structure for developing new drugs targeting specific cancer types or neurological disorders.

- Structure-Activity Relationship Studies : Variations in the compound's structure can be synthesized to evaluate changes in biological activity, aiding in the optimization of drug candidates.

Pharmacology

- Mechanistic Studies : Investigating the mechanisms by which this compound exerts its effects can provide insights into new therapeutic pathways.

- Combination Therapy Research : Its potential synergistic effects with existing therapies could be explored to enhance treatment efficacy.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through:

Binding to specific proteins or enzymes: : Influencing their activity.

Modulating signaling pathways: : Altering cellular responses.

Interaction with DNA or RNA: : Potentially affecting gene expression.

These interactions depend on the compound's structural features, allowing it to penetrate cells and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives with Heterocyclic Substituents

Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) and Compound 7a (2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) from share the acetamide backbone but differ in substituents. Key distinctions include:

- 6m has a 4-chlorophenyl group and a naphthalen-1-yloxy triazole, while 7a substitutes these with phenyl and naphthalen-2-yloxy triazole.

- Both exhibit IR peaks at 1678 cm⁻¹ (C=O stretch), typical of acetamides. 6m ’s HRMS ([M+H]+ = 393.1118) aligns with its molecular formula (C21H18ClN4O2) .

- The target compound replaces the triazole-naphthalene systems with a tetrahydroindazole and isopropylthio group, likely increasing steric bulk and altering solubility.

Fluorinated Indazole Derivatives

Compound 13 () features a difluoromethyl and tetrafluoro-tetrahydroindazole moiety, contrasting with the target’s trifluoromethyl group. However, excessive fluorination (e.g., tetrafluoro in 13) may reduce solubility.

Methodology for Structural Comparison

highlights NMR-based comparisons of analogs (e.g., Rapa, compounds 1, and 7). Regions with divergent chemical shifts (e.g., positions 29–36 and 39–44) correlate with substituent changes. Applying this approach, the target compound’s isopropylthio and trifluoromethyl groups would likely perturb NMR shifts in specific regions, aiding structural elucidation .

Data Tables

Table 1: Structural and Spectral Comparison of Acetamide Derivatives

Table 2: Functional Group Impact on Properties

Research Findings and Implications

- Substituent Effects : The target’s isopropylthio group may improve membrane permeability compared to 6m ’s chlorophenyl or 7a ’s phenyl .

- Fluorination : The trifluoromethyl group balances electron-withdrawing effects and metabolic stability better than 13 ’s tetrafluoro substituents .

- Structural Rigidity : The tetrahydroindazole core likely enforces a binding-competent conformation, akin to ’s observation that rigid scaffolds preserve chemical environments .

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a novel heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H23F3N4OS

- Molecular Weight : 412.5 g/mol

- CAS Number : 2034556-49-3

| Property | Value |

|---|---|

| Molecular Formula | C19H23F3N4OS |

| Molecular Weight | 412.5 g/mol |

| CAS Number | 2034556-49-3 |

The compound exhibits its biological activity through various mechanisms, primarily targeting specific receptors and enzymes involved in metabolic pathways. Its structure suggests potential interactions with neurotransmitter systems and metabolic enzymes.

Antidiabetic Activity

Recent studies have indicated that compounds similar to the target compound exhibit significant antidiabetic properties. For instance, a related compound showed an IC50 value of 4.58 μM against alpha-amylase, a key enzyme in carbohydrate metabolism, compared to the standard acarbose with an IC50 of 1.58 μM . This suggests that the compound may also possess similar inhibitory effects on carbohydrate-digesting enzymes.

Neuroprotective Effects

The compound's potential neuroprotective effects have been evaluated in various studies. Research indicates that compounds with similar structural features can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which are crucial in mood regulation and cognitive function . The inhibition of these pathways suggests a potential role in treating neurodegenerative disorders.

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit certain cellular pathways associated with inflammation and oxidative stress. For example, a study highlighted that related compounds could suppress mTORC1 activity in cultured cells, indicating potential anti-inflammatory properties .

Pharmacokinetic Properties

Pharmacokinetic evaluation is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that compounds with similar structures undergo rapid metabolism in liver microsomes, which may affect their bioavailability .

Q & A

Q. What synthetic routes are commonly employed for synthesizing this compound?

The compound can be synthesized via nucleophilic substitution and amide coupling. A representative method involves:

- Step 1 : Reacting 4-(isopropylthio)phenylacetic acid with a coupling agent (e.g., EDC/HOBt) to activate the carboxyl group.

- Step 2 : Coupling with 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethylamine under reflux in a polar aprotic solvent (e.g., DMF) .

- Purification : Recrystallization from ethanol-dioxane mixtures (1:2) yields high-purity crystals. Monitor reaction progress via TLC or HPLC.

| Parameter | Example Conditions |

|---|---|

| Coupling Agent | EDC/HOBt (1:1.2 molar ratio) |

| Solvent | DMF, 80°C, 12h |

| Yield | ~70–85% (post-recrystallization) |

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

- X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., analogous fluorophenyl acetamides in used this method) .

- NMR spectroscopy : Key signals include:

- δ 1.3–1.5 ppm (isopropyl CH3), δ 2.8–3.5 ppm (tetrahydroindazolyl CH2), δ 7.2–7.6 ppm (aromatic protons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]+ calculated for C21H25F3N3OS: 432.16) .

Q. What safety protocols are recommended for handling this compound?

- Storage : In airtight containers under inert gas (N2/Ar) at –20°C to prevent degradation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can low coupling efficiency during synthesis be addressed?

- Catalyst Optimization : Replace EDC with DCC or use urea-based catalysts (e.g., HATU) to enhance activation .

- Solvent Screening : Test DMSO or THF for improved solubility of intermediates.

- Temperature Control : Increase reaction temperature to 100°C (if thermally stable) or use microwave-assisted synthesis .

Q. How should conflicting bioactivity data across assays be resolved?

- Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

- Assay Replication : Use orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives.

- Metabolite Interference : Test for off-target effects using metabolite profiling (LC-MS) .

Q. What computational strategies predict target binding interactions?

- Molecular Docking : Use AutoDock Vina with the tetrahydroindazolyl moiety as a hinge-binding region (PDB: 4XK9 homology model) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the trifluoromethyl group in hydrophobic pockets .

| Computational Parameter | Value |

|---|---|

| Docking Score (ΔG) | –9.2 kcal/mol (predicted) |

| Key Residues | Leu123, Phe267, Glu281 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.